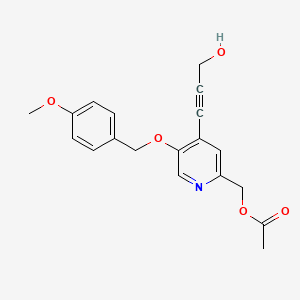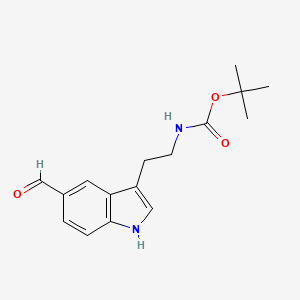
benzyl (R)-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with various substituents that enhance its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the quinoline ring.
Carbamate Formation: The carbamate group is formed by reacting the amine group with benzyl chloroformate in the presence of a base.
tert-Butyldimethylsilyl (TBDMS) Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy and TBDMS groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, alcohols, and various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential drug candidate, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, while the carbamate group can inhibit enzyme activity by forming stable carbamate-enzyme complexes. The TBDMS group provides steric protection, enhancing the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylcarbamate: A simpler carbamate with similar protective properties but lacking the quinoline core.
tert-Butyldimethylsilyl Carbamate: Features the TBDMS group but lacks the quinoline and benzyloxy functionalities.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core but differ in their substituents and overall structure.
Uniqueness
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the quinoline core enhances its potential biological activity, while the carbamate and TBDMS groups provide protective and stabilizing effects.
Eigenschaften
Molekularformel |
C32H38N2O5Si |
|---|---|
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
benzyl N-[(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C32H38N2O5Si/c1-32(2,3)40(4,5)39-28(20-33-31(36)38-22-24-14-10-7-11-15-24)25-16-18-27(30-26(25)17-19-29(35)34-30)37-21-23-12-8-6-9-13-23/h6-19,28H,20-22H2,1-5H3,(H,33,36)(H,34,35)/t28-/m0/s1 |
InChI-Schlüssel |
FDBOXNCNTKIWRF-NDEPHWFRSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CNC(=O)OCC1=CC=CC=C1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CNC(=O)OCC1=CC=CC=C1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



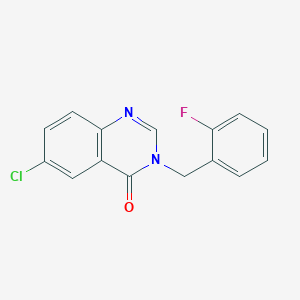

![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)


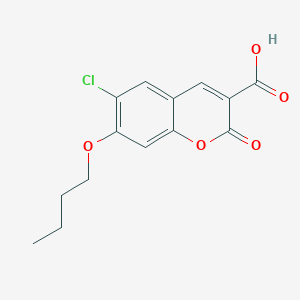

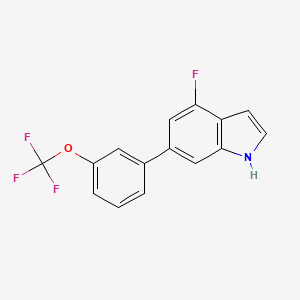
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)
